AZTMP - 29706-85-2

AZTMP

Catalog Number: EVT-367053
CAS Number: 29706-85-2
Molecular Formula: C10H14N5O7P
Molecular Weight: 347.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3′-Azido-3′-deoxythymidine 5′-Monophosphate (AZTMP) is a synthetic nucleoside monophosphate analog. It is the monophosphorylated derivative of 3′-azido-3′-deoxythymidine (AZT), also known as zidovudine. [, , , , , , , , , , , , ] AZTMP plays a crucial role in scientific research as a tool for studying various cellular processes, particularly those related to DNA replication and viral inhibition. It is often used to investigate the mechanisms of action of antiviral drugs and to explore potential targets for the development of new therapeutic agents. [, , , , , , , , , ]

Future Directions
  • Developing Novel Prodrug Strategies: Continued exploration of novel prodrug strategies and delivery systems is crucial for enhancing the bioavailability and cellular uptake of AZTMP, potentially improving its therapeutic index and overcoming limitations associated with AZT therapy. [, , , , ]

  • Investigating the Role of AZTMP in Combination Therapies: Investigating the synergistic potential of AZTMP in combination therapies with other antiviral agents, particularly those targeting different stages of the viral life cycle, could lead to more effective treatment options. [] Understanding the interplay between AZTMP and other drugs is critical for optimizing treatment regimens and combating multidrug resistance.

3'-Azido-3'-deoxythymidine (AZT)

Compound Description: 3'-Azido-3'-deoxythymidine (AZT), also known as zidovudine, is a nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS. It acts by inhibiting the reverse transcription of viral RNA into DNA, thus preventing viral replication. [, , , , , , , , , , , , , , , , , , , , ] AZT needs to be phosphorylated intracellularly to its active form, AZT triphosphate (AZTTP). [, , , , , , , , , , , , ]

Relevance: AZT is the parent compound of AZTMP, the target compound. AZT is a nucleoside analog that requires phosphorylation to AZTMP by thymidine kinase as the first step in its activation to the active triphosphate form. [, , , , , , , , , , , , ] The research discussed in these papers focuses on the metabolic activation of AZT, the mechanisms of resistance to AZT, and the development of prodrugs that can bypass the first phosphorylation step and deliver AZTMP directly into the cells.

3'-Azido-3'-deoxythymidine triphosphate (AZTTP)

Compound Description: 3'-Azido-3'-deoxythymidine triphosphate (AZTTP) is the active triphosphorylated form of AZT. [, , , , , , , , , , , , ] AZTTP acts as a chain terminator during the reverse transcription of the HIV genome by competing with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA strand. [, , , , , , , , , , , , ]

Relevance: AZTTP is the active metabolite of AZTMP and the target compound. AZTMP is phosphorylated to AZTTP by cellular kinases. [, , , , , , , , , , , , ] The research discussed in the papers investigates the efficiency of AZTTP formation, its role in inhibiting HIV reverse transcriptase, and the mechanisms by which HIV develops resistance to AZT, including the excision of AZTMP from the growing DNA strand.

3'-Azido-2',3'-dideoxythymidine 5'-diphosphate (AZTDP)

Compound Description: 3'-Azido-2',3'-dideoxythymidine 5'-diphosphate (AZTDP) is an intermediate metabolite in the phosphorylation pathway of AZT. [, , , , , , , , , , , , ] It is formed by the phosphorylation of AZTMP by thymidylate kinase. [, , , , , , , , , , , , ]

CycloSaligenyl 3'-Azido-2',3'-dideoxythymidine Monophosphate (CycloSal-AZTMP)

Compound Description: CycloSaligenyl 3'-Azido-2',3'-dideoxythymidine Monophosphate (CycloSal-AZTMP) is a prodrug of AZTMP. [, , ] It was designed to overcome the limitations of AZT activation by delivering AZTMP directly into cells, bypassing the first phosphorylation step. [, , ]

Bis(pivaloyloxymethyl) azidothymidine 5′-monophosphate (piv2-AZTMP)

Compound Description: Bis(pivaloyloxymethyl) azidothymidine 5′-monophosphate (piv2-AZTMP) is another prodrug of AZTMP designed for enhanced cellular uptake and delivery of AZTMP. []

Relevance: Piv2-AZTMP, like the target compound AZTMP, is designed to deliver the active AZT monophosphate into cells. The study highlights the metabolic pathway of piv2-AZTMP, showing its breakdown into AZTMP and highlighting the role of esterases and phosphodiesterases in this process. []

Mono(pivaloyloxymethyl) azidothymidine 5′-monophosphate (piv1-AZTMP)

Compound Description: Mono(pivaloyloxymethyl) azidothymidine 5′-monophosphate (piv1-AZTMP) is an intermediate metabolite in the conversion of piv2-AZTMP to AZTMP. []

Relevance: Piv1-AZTMP is a product of piv2-AZTMP hydrolysis and an immediate precursor to the target compound AZTMP, demonstrating the step-wise conversion of the prodrug to the active AZT monophosphate. []

Bis(t-butyl-SATE)-AZTMP

Compound Description: Bis(t-butyl-SATE)-AZTMP is a bispivaloylthioethyl prodrug of AZTMP designed to improve intracellular delivery of AZTMP, particularly to the lymphatic system and central nervous system. []

Relevance: Bis(t-butyl-SATE)-AZTMP, similar to the target compound AZTMP, aims to deliver the active AZT monophosphate intracellularly. This research investigates the pharmacokinetic properties of this prodrug and its ability to release AZTMP in vivo. []

3′-Azido-2′,3′-dideoxy-thymidine-(5′)-tetraphospho-(5′)-adenosine (AZTp4A)

Compound Description: 3′-Azido-2′,3′-dideoxy-thymidine-(5′)-tetraphospho-(5′)-adenosine (AZTp4A) is a unique compound formed during the ATP-mediated excision of chain-terminating AZTMP by AZT-resistant HIV-1 reverse transcriptase. [] This compound exhibits potent chain-terminating properties against HIV-1 RT, even more so than AZTTP. []

Relevance: AZTp4A is a product of an alternative excision pathway employed by AZT-resistant HIV-1 RT that involves the target compound, AZTMP. The discovery of this compound and its potent inhibitory activity highlights the complex mechanisms of AZT resistance and the potential for developing new anti-HIV drugs. []

Other Relevant Compounds:

  • Thymidine monophosphate (dTMP): The natural substrate for thymidylate kinase and a competitor of AZTMP. [, , , , , , , ]
  • 2′,3′-Dideoxythymidine monophosphate (ddTMP): A chain terminator of DNA polymerase, used to study the mechanism of AZT resistance. [, ]
  • 2′,3′-Didehydro-2′,3′-dideoxythymidine monophosphate (d4TMP): An active metabolite of stavudine (d4T), another NRTI, used to compare with AZTMP in terms of phosphorylation efficiency and excision mechanisms. [, , , ]
  • 9-[2-(R)-(phosphonomethoxy)propyl]adenine monophosphate (PMPA): The active metabolite of tenofovir, another NRTI, used in comparison with AZTMP to study the excision activity of HIV-1 reverse transcriptase. []
  • 3'-Deoxy-3'-fluorothymidine monophosphate (FLTTP): A substrate for HIV-1 reverse transcriptase, used in comparison to AZTTP to study the incorporation efficiency and mechanism of resistance. []
  • 3'-Azido-2',3'-dideoxyguanosine diphosphate (AZGDP): An analog of AZTDP, mentioned in the context of intracellular accumulation of nucleoside diphosphates. []
Source and Classification

Zidovudine monophosphate is synthesized from zidovudine through enzymatic phosphorylation, primarily by thymidine kinase. This compound belongs to the class of small molecules and is categorized as an experimental drug with significant implications in antiviral therapy. Its chemical formula is C10H14N5O7PC_{10}H_{14}N_{5}O_{7}P, and it has a molecular weight of approximately 347.22 g/mol .

Synthesis Analysis

The synthesis of zidovudine monophosphate involves several key steps. The initial step is the phosphorylation of zidovudine, which is catalyzed by thymidine kinase. This enzyme facilitates the conversion of zidovudine into zidovudine monophosphate using adenosine triphosphate as a phosphate donor. The process can be summarized as follows:

  1. Substrate: Zidovudine
  2. Enzyme: Thymidine kinase
  3. Phosphate Donor: Adenosine triphosphate
  4. Product: Zidovudine monophosphate

The reaction can be represented as:

Zidovudine+ATPThymidine kinaseZidovudine monophosphate+ADP\text{Zidovudine}+\text{ATP}\xrightarrow{\text{Thymidine kinase}}\text{Zidovudine monophosphate}+\text{ADP}

This phosphorylation step is crucial for the activation of zidovudine, enabling it to exert its antiviral effects .

Molecular Structure Analysis

The molecular structure of zidovudine monophosphate features several notable components:

  • Backbone: The structure retains the deoxythymidine backbone with an azido group at the 3' position.
  • Phosphate Group: The presence of a phosphate group at the 5' position distinguishes it from its parent compound, zidovudine.
  • Configuration: The stereochemistry around the sugar moiety is critical for its biological activity.

The InChI key for zidovudine monophosphate is OIFWQOKDSPDILA-XLPZGREQSA-N, and its IUPAC name is {[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}phosphonic acid .

Chemical Reactions Analysis

Zidovudine monophosphate undergoes further phosphorylation to form zidovudine diphosphate and subsequently zidovudine triphosphate, which are essential for its mechanism of action:

  1. Conversion to Diphosphate:
    Zidovudine monophosphate+ATPThymidylate kinaseZidovudine diphosphate+ADP\text{Zidovudine monophosphate}+\text{ATP}\xrightarrow{\text{Thymidylate kinase}}\text{Zidovudine diphosphate}+\text{ADP}
  2. Conversion to Triphosphate:
    Zidovudine diphosphate+ATPNucleoside diphosphate kinaseZidovudine triphosphate+ADP\text{Zidovudine diphosphate}+\text{ATP}\xrightarrow{\text{Nucleoside diphosphate kinase}}\text{Zidovudine triphosphate}+\text{ADP}

These reactions are crucial as they lead to the formation of the active triphosphate form that inhibits viral replication .

Mechanism of Action

The mechanism by which zidovudine monophosphate exerts its antiviral effects involves its incorporation into viral DNA during replication. Once phosphorylated to its triphosphate form, it competes with deoxythymidine triphosphate for incorporation into viral DNA by reverse transcriptase. The presence of the azido group prevents further elongation of the DNA strand, leading to chain termination. This selective inhibition is pivotal in controlling HIV replication while sparing human DNA polymerases .

Physical and Chemical Properties Analysis

Zidovudine monophosphate exhibits several physical and chemical properties:

  • Molecular Weight: 347.22 g/mol
  • Chemical Formula: C10H14N5O7PC_{10}H_{14}N_{5}O_{7}P
  • Solubility: Generally soluble in water due to its polar phosphate group.
  • Stability: Sensitive to light and should be stored in dark conditions to maintain efficacy.

These properties influence its behavior in biological systems and its pharmacokinetic profile .

Applications

Zidovudine monophosphate has significant applications in medical research and treatment protocols for HIV infection. Its primary application includes:

  • Antiviral Therapy: It serves as an essential component in combination antiretroviral therapy regimens aimed at reducing viral load in HIV-positive patients.
  • Research Tool: Used in studies aimed at understanding HIV replication mechanisms and developing new therapeutic strategies.

Additionally, ongoing research explores potential modifications to enhance its efficacy and reduce toxicity .

Chemical Structure and Physicochemical Properties of Zidovudine Monophosphate

Structural Characterization: Thymidine Analog Modifications

Zidovudine monophosphate (AZT-MP, C₁₀H₁₄N₅O₇P) is a nucleotide analog derived from the prototypical nucleoside reverse transcriptase inhibitor zidovudine (AZT). Its core structure retains the thymine base and deoxyribose sugar moiety characteristic of thymidine but incorporates two critical modifications: 1) replacement of the 3'-hydroxyl group with an azido (-N₃) functionality, and 2) phosphorylation at the 5'-position forming a monophosphate ester [6] [7]. The molecule contains three defined stereocenters in the sugar ring, adopting the β-D-erythro-pentofuranosyl configuration, which is essential for its biological activity. This configuration positions the base in a natural anti-conformation relative to the sugar, facilitating recognition by viral and cellular enzymes [6] [9]. The azido group introduces significant stereoelectronic effects, altering the molecule's conformational flexibility and intermolecular interactions compared to endogenous thymidine monophosphate (TMP). Crystallographic studies reveal that AZT-MP primarily forms hydrogen-bonded dimeric rings in the solid state via N-H···O interactions between the thymine carbonyl groups and phosphate oxygens [7].

Table 1: Stereochemical Specifications of Zidovudine Monophosphate [6] [9]

Stereochemical FeatureSpecificationBiological Significance
Defined Stereocenters3 chiral centersDetermines enzyme recognition and phosphorylation efficiency
Sugar Puckering(2S,3S,5R) configurationMaintains natural nucleoside conformation for substrate binding
Glycosidic BondAnti-conformation (≈-150°)Optimizes base stacking and reverse transcriptase binding
Azido Group OrientationEquatorial positionMinimizes steric hindrance with phosphate group

Molecular Weight, Solubility, and Stability Profiles

The molecular weight of AZT-MP is 347.221 g/mol (monoisotopic mass: 347.063084 Da), with a chemical formula of C₁₀H₁₄N₅O₇P [6] [9]. Its physicochemical behavior is dominated by the ionizable phosphate group (pKa ≈1.26 for the first proton, ≈6.2 for the second) and polar functional groups, resulting in high aqueous solubility (>53 mg/mL in water at 25°C) [8] [10]. This solubility profile significantly exceeds that of the parent nucleoside AZT (water solubility: ≈20 mg/mL), attributable to the charged phosphate moiety enhancing dipole interactions with water molecules. The compound demonstrates pH-dependent stability: it remains stable under physiological pH (7.0-7.4) but undergoes rapid hydrolytic degradation in strongly acidic (pH <3) or alkaline (pH >10) conditions [5] [9]. The azido group exhibits thermal stability up to 100°C but is susceptible to photolytic degradation under UV exposure, necessitating storage in light-protected containers. Plasma stability studies show AZT-MP has a half-life (t₁/₂) of approximately 7.53 hours in human plasma and 3.71 hours in whole blood, reflecting enzymatic dephosphorylation by phosphatases [9]. The phosphate ester bond represents the primary site of metabolic cleavage, while the azido group remains intact during most degradation pathways.

Table 2: Physicochemical Properties and Stability Parameters of AZT-MP [5] [8] [9]

PropertyValue/ConditionMethod/Notes
Molecular Weight347.221 g/molCalculated from formula C₁₀H₁₄N₅O₇P
Aqueous Solubility>53 mg/mL (198 mM) at 25°CpH-independent within 4.0-9.0 range
LogP (Partition Coefficient)-0.42 (predicted)Indicates high hydrophilicity
pKa Values1.26 (strong acid), 6.19 (weak acid)Phosphate group ionization
Plasma Half-life7.53 hours (human plasma)Enzymatic dephosphorylation
Thermal Decomposition>150°CAzido group decomposition

Comparative Analysis with Parent Compound (Zidovudine) and Triphosphate Metabolite

Structurally, AZT-MP serves as the metabolic intermediate between zidovudine (AZT) and its pharmacologically active triphosphate form (AZT-TP). Unlike the parent AZT (molecular weight: 267.24 g/mol), which exhibits moderate lipophilicity (LogP: 0.05) and crosses membranes via passive diffusion, AZT-MP possesses significantly higher polarity due to its ionizable phosphate group, restricting its cellular uptake to specialized transporters [2] [4]. This physicochemical difference underpins the metabolic trapping phenomenon: once phosphorylated to AZT-MP within cells, the negative charge prevents efflux, promoting further phosphorylation to the diphosphate (AZT-DP) and triphosphate (AZT-TP) forms [2].

Biochemically, AZT-MP demonstrates divergent interactions with cellular kinases compared to its natural counterpart, thymidine monophosphate (TMP). While TMP is efficiently phosphorylated to TDP by thymidylate kinase (Km ≈5-10 μM), AZT-MP is a poor substrate for both cytosolic and mitochondrial thymidylate kinases, with reported Km values exceeding 500 μM [2] [4]. This kinetic bottleneck results in intracellular accumulation of AZT-MP and limited formation of the active triphosphate metabolite AZT-TP. Mitochondrial studies reveal AZT-MP concentrations reach 5-10-fold higher levels than AZT-TP in non-replicating tissues like cardiac muscle [2].

The monophosphate metabolite also exhibits distinct inhibitory effects on nucleotide metabolism. Unlike AZT-TP, which directly inhibits HIV reverse transcriptase (IC₅₀ ≈0.04 μM), AZT-MP inhibits thymidine phosphorylation in isolated mitochondria with an IC₅₀ of 24 ± 4 μM through competitive inhibition of thymidine kinase 2 (TK2) [2]. This inhibition depletes the endogenous thymidine triphosphate (TTP) pool, particularly in tissues dependent on mitochondrial TK2 pathways (e.g., cardiac and skeletal muscle), contributing to mitochondrial toxicity observed during prolonged AZT therapy. In virological contexts, AZT-MP incorporation into viral DNA does not directly cause chain termination; instead, its removal efficiency by HIV reverse transcriptase influences AZT resistance dynamics. Mutations like L74V reduce the excision rate of AZT-MP from terminated chains, partially restoring drug susceptibility in thymidine analog mutation (TAM)-containing viruses [5].

Table 3: Comparative Biochemical Properties of AZT and Its Phosphorylated Metabolites [2] [4] [5]

PropertyZidovudine (AZT)Zidovudine Monophosphate (AZT-MP)Zidovudine Triphosphate (AZT-TP)
Molecular Weight267.24 g/mol347.22 g/mol507.18 g/mol
Cellular TransportPassive diffusionNucleotide transportersNot applicable (intracellular)
Primary Metabolic SiteLiver glucuronidationPhosphatase dephosphorylationDNA incorporation
Thymidylate Kinase KineticsNot a substrateKm >500 μM (poor substrate)Product of reaction
HIV RT InhibitionNoneIndirect via nucleotide depletionIC₅₀ ≈0.04 μM (direct inhibition)
Mitochondrial Toxicity MechanismTK2 inhibition (IC₅₀ ≈10 μM)TTP pool depletion via TK2 inhibitionDNA polymerase γ inhibition (weak)
Excision Rate from Viral DNANot applicableIC₅₀ for excision: WT=1.0, L74V=0.3Terminal chain terminator

Properties

CAS Number

29706-85-2

Product Name

Zidovudine monophosphate

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

InChI

InChI=1S/C10H14N5O7P/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1

InChI Key

OIFWQOKDSPDILA-XLPZGREQSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N=[N+]=[N-]

Synonyms

3'-azido-2',3'-deoxythymidine 5'-monophosphate
3'-azido-3'-deoxythymidine 5'-phosphate
3'-azido-3'-deoxythymidine 5'phosphate
3'-azido-3'-deoxythymidine 5'phosphate, diammonium salt
3'-azidodeoxythymidine monophosphate
AZTMP
ZDV 5'-monophosphate
ZDVMP
zidovudine 5'-monophosphate

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N=[N+]=[N-]

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)N=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.